molecular formula C8H14N2O B034340 octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one CAS No. 109324-81-4

octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one

Cat. No. B034340
M. Wt: 154.21 g/mol
InChI Key: XODXWMXYGYWAQL-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is a chemical compound with the CAS Number: 109324-81-4 . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrrolo[1,2-a][1,4]diazepines has been a topic of interest in recent years . The approaches are divided into two groups depending on the starting compounds: annulation of the diazepine ring to the pyrrole fragment and simultaneous formation of pyrrole and diazepine rings via dicarbonyl intermediates . There are examples of constructing an arene-annulated diazepinone core on the basis of o-pyrroloanilines .


Molecular Structure Analysis

The InChI Code for octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is 1S/C8H14N2O/c11-8-7-3-1-5-10(7)6-2-4-9-8/h7H,1-6H2,(H,9,11) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is a powder that is stored at room temperature . Its molecular weight is 154.21 .

Scientific Research Applications

Synthesis of Pyrrolo[1,2-a]indoles

Field

Organic & Biomolecular Chemistry

Application

The pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties .

Method

Recent years have witnessed immense interest from the synthesis community on the synthesis of this scaffold. In light of the ever-increasing demand for pyrrolo[1,2-a]indoles in drug discovery, this review provides an overview of recent synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives .

Results

The mechanistic pathway and stereo-electronic factors affecting the yield and selectivity of the product are briefly explained .

Synthesis of Pyrrolo[1,2-x][1,4]diazepines

Field

Chemistry of Heterocyclic Compounds

Application

It is known that pyrroles annulated to a diazepine fragment show different biological activities, such as antidepressant, anxiolytic, antiviral, cytotoxic .

Method

Different synthetic approaches to pyrrolo[1,2-x][1,4]-diazepine derivatives have been developed over the past 10 years .

Results

This microreview highlights recent studies that describe both original methods and modification of known methods for obtaining such heterocycles .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-7-3-1-5-10(7)6-2-4-9-8/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODXWMXYGYWAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one

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